N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Several derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their anticancer activities. For instance, 5-methyl-4-phenyl thiazole derivatives, including thioacetamides, were investigated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, showing selective cytotoxicity and apoptosis induction capabilities (Evren et al., 2019). Another study reported the synthesis of thieno[3,4-d]pyrimidin-4-one derivatives as potential antimicrobial agents that also showed promising biological activity, which could imply potential for anticancer applications (El Azab & Abdel-Hafez, 2015).
Antimicrobial Applications
Novel thiazolidinone derivatives containing the thieno[d]pyrimidine moiety were synthesized and displayed significant antimicrobial activity against various bacterial and fungal strains, indicating the versatility of thieno[3,2-d]pyrimidine derivatives in combating microbial infections (El Azab & Elkanzi, 2014).
CNS Depressant Activity
The central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives was explored, revealing marked sedative actions. This suggests the potential of thieno[3,2-d]pyrimidin derivatives in developing new CNS depressants (Manjunath et al., 1997).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-11-16(23-27-13)22-17(25)12-29-20-21-15-8-10-28-18(15)19(26)24(20)9-7-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLDCGUQUXCDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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